Cas no 1785053-73-7 (Cyclobutanepropanol, γ,γ-difluoro-)
Cyclobutanepropanol, γ,γ-difluoro- Chemical and Physical Properties
Names and Identifiers
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- Cyclobutanepropanol, γ,γ-difluoro-
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- Inchi: 1S/C7H12F2O/c8-7(9,4-5-10)6-2-1-3-6/h6,10H,1-5H2
- InChI Key: BIGSFNGARCQTLW-UHFFFAOYSA-N
- SMILES: C(C1CCC1)(F)(F)CCO
Experimental Properties
- Density: 1.163±0.06 g/cm3(Predicted)
- Boiling Point: 204.4±25.0 °C(Predicted)
- pka: 14.68±0.10(Predicted)
Cyclobutanepropanol, γ,γ-difluoro- Pricemore >>
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Cyclobutanepropanol, γ,γ-difluoro- Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on Cyclobutanepropanol, γ,γ-difluoro-
Introduction to Cyclobutanepropanol, γ,γ-difluoro (CAS No. 1785053-73-7)
The compound Cyclobutanepropanol, γ,γ-difluoro (CAS No. 1785053-73-7) represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This tricyclic structure features a cyclobutane ring substituted with two fluorine atoms at the γ-position of a propanol side chain. Its unique stereochemistry and electronic properties make it a subject of significant interest for medicinal chemists and materials scientists alike.
Fluorinated alcohols have garnered considerable attention in recent years due to their enhanced metabolic stability and improved binding affinity in biological systems. The presence of two fluorine atoms in Cyclobutanepropanol, γ,γ-difluoro introduces strong electron-withdrawing effects, which can modulate the reactivity and functionality of the molecule. This compound has been explored as a potential intermediate in the synthesis of more complex pharmacophores, particularly in the development of enzyme inhibitors and receptor modulators.
Recent studies have highlighted the role of fluorinated cycloalkanes in drug design. The rigid cyclobutane core provides a stable scaffold that can be fine-tuned through functional group modifications to achieve specific biological activities. For instance, derivatives of Cyclobutanepropanol, γ,γ-difluoro have been investigated for their potential as kinase inhibitors, where the fluorine atoms contribute to optimal interactions with the target protein's active site.
The stereochemistry of this compound is particularly noteworthy. The γ-substitution pattern creates a chiral center that can influence both the physical properties and biological efficacy of any derivatives. Researchers have leveraged this chirality to develop enantiomerically pure forms of the compound, which exhibit enhanced selectivity and reduced side effects in preclinical studies.
In the context of modern drug discovery, computational modeling has played a pivotal role in understanding the behavior of Cyclobutanepropanol, γ,γ-difluoro. Advanced molecular dynamics simulations have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. These simulations suggest that the fluorine atoms enhance binding by stabilizing key hydrogen bonds and hydrophobic interactions within the binding pocket.
The synthesis of Cyclobutanepropanol, γ,γ-difluoro presents unique challenges due to its tricyclic architecture and fluorine substitution pattern. However, recent advancements in synthetic methodologies have made it more accessible than ever before. Transition-metal-catalyzed reactions have emerged as particularly effective tools for constructing complex cyclic systems like this one. These methods allow for precise control over regio- and stereoselectivity, enabling chemists to tailor the molecule for specific applications.
One particularly intriguing application of this compound is in materials science. Fluorinated alcohols are known for their ability to enhance material properties such as thermal stability and hydrophobicity. Researchers have explored Cyclobutanepropanol, γ,γ-difluoro as a precursor for high-performance polymers and coatings that exhibit superior durability under extreme conditions.
The pharmacological potential of Cyclobutanepropanol, γ,γ-difluoro extends beyond kinase inhibition. Preliminary studies suggest that it may also interact with G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. By modulating GPCR activity, this compound could offer therapeutic benefits in areas such as pain management and neurological disorders.
As our understanding of molecular interactions continues to evolve, so too does our appreciation for compounds like Cyclobutanepropanol, γ,γ-difluoro. The integration of cutting-edge synthetic techniques with sophisticated computational tools has opened new avenues for exploration in both academic research and industrial applications.
In conclusion,Cyclobutanepropanol, γ,γ-difluoro (CAS No. 1785053-73-7) stands as a testament to the ingenuity of modern chemistry. Its unique structure and versatile reactivity make it a valuable building block for drug discovery and materials science alike. As research progresses,this compound is poised to play an increasingly important role in shaping the future of pharmaceuticals and advanced materials.
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